N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide is an acetamide derivative featuring a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a 4-fluorophenylamino substituent at the α-carbon.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-fluoroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-3-8-15(12(2)9-11)19-16(20)10-18-14-6-4-13(17)5-7-14/h3-9,18H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWFBTGVVVCZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide typically involves the reaction of 2,4-dimethylaniline with 4-fluoroaniline in the presence of acetic anhydride. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
(a) Coumarin-Thiazole-Linked Acetamides
- Compound 15: 2-((2,4-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (C₂₀H₂₀FN₃O₂S) Yield: 69% (vs. 64% for its 2,5-dimethylphenyl analog, Compound 14) Melting Point: 188–192°C (lower than Compound 13, which has dichlorophenyl substitution: 216–220°C) Biological Activity: Demonstrated α-glucosidase inhibitory activity, critical for diabetes management .
(b) Piperidine-Sulfonamide Acetamides
- Compound 3j: N-(2,4-Dimethylphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Spectroscopic Data: IR peaks at ~2921 cm⁻¹ (C–H stretch), ~1096 cm⁻¹ (S=O stretch). Mass Spec: EIMS m/z 401 (M⁺), indicating higher molecular weight due to sulfonyl and piperidine groups.
Functional Group Modifications
(a) Fluorophenyl vs. Cyanophenyl Substitution
- Compound 19q: 2-(4-(2-((4-Cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid Synthetic Yield: 64.9%, higher than the 4-fluorophenyl analog (19s: 47.1%).
(b) Thiazolidinone vs. Thiazole Derivatives
- Compound 9h: 3-Methyl-2-(2,4-dimethylphenyl)imino-N-(4-fluorophenyl)-1,3-thiazolidin-4-one-5-acetamide Synthesis: Requires thionyl chloride-mediated cyclization, yielding a thiazolidinone ring. Key Difference: The thiazolidinone core may confer metabolic stability compared to simpler acetamides .
(a) Tricyclic Derivatives
- N-(2,4-Dimethylphenyl)-2-[(10-Methyl-7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]Dodeca-1(8),2(6),9,11-Tetraen-12-Yl)Sulfanyl]Acetamide
(b) Azo Disperse Dyes
- N-(2,4-Dinitrophenyl)-2-[(4-Phenyl-1,3-Thiazol-2-Yl)Amino]Acetamide (Dye Precursor) Application: Modified into azo dyes (A1–A13) for polyester fabrics, exhibiting antimicrobial activity. Comparison: The 4-fluorophenyl group in the target compound may offer similar electronic properties for dye stability .
Biological Activity
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18F N3O
- Molecular Weight : 285.33 g/mol
- CAS Number : [Not available in the provided sources]
The compound features a dimethylphenyl group and a fluorophenyl-amino acetamide structure, which are known to influence its interaction with biological targets.
This compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. For instance:
- Anticonvulsant Activity : Studies on related compounds have demonstrated significant anticonvulsant properties, suggesting that this compound may exhibit similar effects by modulating neurotransmitter systems or ion channels involved in seizure activity .
- Antiviral Potential : The compound's structural analogs have shown promise as antiviral agents by inhibiting viral replication mechanisms. This is particularly relevant for compounds targeting RNA viruses .
Table 1: Summary of Biological Activities
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant activity of structurally related compounds in animal models. Compounds were administered at varying doses (30, 100, and 300 mg/kg), with notable protection observed at the highest doses in the maximal electroshock (MES) test. The results indicated that modifications to the amide structure could enhance efficacy, suggesting potential for this compound as a candidate for further development .
- Antiviral Activity : Research into N-Heterocycles has highlighted the potential of similar compounds to inhibit viral replication. One study demonstrated that specific substitutions on the phenyl rings significantly increased antiviral potency against targeted viruses, providing a basis for exploring this compound in antiviral drug design .
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